molecular formula C8H6FNO B1364627 7-Fluorooxindole CAS No. 71294-03-6

7-Fluorooxindole

Cat. No. B1364627
CAS RN: 71294-03-6
M. Wt: 151.14 g/mol
InChI Key: VMUIOEOYZHJLEZ-UHFFFAOYSA-N
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Description

7-Fluorooxindole is a reagent used in chemical synthesis . It has been used in the synthesis of compounds for treating anxiety and bipolar disorders .


Synthesis Analysis

Diethyl 2-fluoromalonate ester is used as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives . The strategy involves nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates, followed by decarboxylation, esterification, and reductive cyclisation processes .


Molecular Structure Analysis

The molecular formula of 7-Fluorooxindole is C8H6FNO . The IUPAC name is 7-fluoro-1,3-dihydroindol-2-one .


Physical And Chemical Properties Analysis

7-Fluorooxindole is a red to brown powder . It has a molecular weight of 151.14 g/mol . The melting point is 188-190°C, and the predicted boiling point is 297.9±40.0 °C . The predicted density is 1.311±0.06 g/cm3 .

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

7-Fluorooxindole derivatives are vital in the field of asymmetric synthesis. For example, the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines creates seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters. These reactions yield high diastereo- and enantioselectivities, crucial for pharmaceutical and synthetic chemistry applications (Li, Lin, & Du, 2019).

Antivirulence Compound

7-Fluoroindole (7FI) has been identified as an effective antivirulence compound against Pseudomonas aeruginosa. It inhibits biofilm formation and blood hemolysis without suppressing the growth of planktonic cells. Moreover, 7FI significantly reduces the production of quorum-sensing-regulated virulence factors and other pathogenic traits of P. aeruginosa (Lee et al., 2012).

Facilitating Enantioselective Mannich Reactions

Enantioselective Mannich reactions involving 3-fluorooxindoles have been developed using a commercially available cinchona alkaloid catalyst. This process allows the production of 3-fluorooxindoles with high efficiency and good enantioselectivity, which is significant for creating compounds with potential biological activity (Zhao et al., 2019).

Novel Synthesis Techniques

Innovative methods for synthesizing 3-fluorooxindoles have been developed, such as using Selectfluor for the treatment of 3-substituted indoles. This approach is important for studying the enzymatic mechanism of indole biosynthesis and metabolism, given the structural similarity of the resulting 3-fluorooxindoles to oxindoles and 3-hydroxyoxindoles (Takéuchi, Tarui, & Shibata, 2000).

Electrophysiological Studies

3-Aryl-3-fluorooxindoles, such as BMS-204352 (MaxiPost), have been synthesized and shown to open cloned maxi-K potassium channels, with significant implications for neurophysiological research and potential therapeutic applications (Hewawasam et al., 2002).

Safety And Hazards

7-Fluorooxindole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

7-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUIOEOYZHJLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395694
Record name 7-Fluorooxindole
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Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluorooxindole

CAS RN

71294-03-6
Record name 7-Fluoro-1,3-dihydro-2H-indol-2-one
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Record name 7-Fluoro-2-oxindole
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Record name 7-Fluorooxindole
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Record name 7-fluoro-1,3-dihydro-2H-indol-2-one
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask was added ethyl 2-(3-fluoro-2-nitrophenyl)acetate (3.1 g, 14 mmol), iron (3.8 g, 68 mmol), and 50 mL of AcOH. The reaction mixture was heated at 60° C. for 1 hour. The reaction mixture was concentrated and dissolved in 100 mL of EtOAc, filtered, and washed with 50 mL of a saturated NaHCO3 solution. The organic layer was concentrated and purified with silica gel column chromatography, eluting with 40% EtOAc/hexane to give 7-fluoroindolin-2-one (1.2 g, 58% yield) as a white solid. MS m/z: 152 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 3.58 (s, 2H), 6.94-7.04 (m, 3H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

7-Fluoro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one (270.5 g) was dissolved in water (2000 g) and admixed with sodium bisulfite (300 g). The mixture was heated to reflux, in the course of which it was vigorously stirred. After 2.25 h, the mixture was cooled to 25° C. and isolated by filtration on a suction filter. It was washed twice with water (500 g each time) and then dried under reduced pressure (<50 mbar, 50° C.). This gave 7-fluoro-1,3-dihydro-2H-indol-2-one as a white solid (206.3 g, 95.1% by weight, 95% yield).
Quantity
270.5 g
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

(3-fluoro-2-nitro-phenyl)-acetic acid (9.6 g, 48 mmol) was dissolved in acetic acid (100 mL) and hydrogenated over 10% palladium on carbon (1.3 g), at 50 psi for 24 hours. The catalyst was removed by filtration through the Celite® reagent and the solvent was evaporated. The mixture was then dissolved in ethanol (100 mL), para-toluenesulfonic acid (50 mg) was added and the mixture heated under reflux for 1 hour. The mixture was cooled, poured into water, extracted with ethyl acetate, dried (MgSO4), and evaporated. The solid was triturated with hexane/ethyl acetate (95/5) to give 7-fluoro-1,3-dihydro-indol-2-one (6 g, 83%). HRMS: calc'd for C8H6FNO, 151.0433; found (ESI, [M+H]+), 152.0515
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluorooxindole
Reactant of Route 2
7-Fluorooxindole
Reactant of Route 3
7-Fluorooxindole
Reactant of Route 4
Reactant of Route 4
7-Fluorooxindole
Reactant of Route 5
7-Fluorooxindole
Reactant of Route 6
7-Fluorooxindole

Citations

For This Compound
6
Citations
J Meesin, N Chotsaeng, C Kuhakarn - Synlett, 2022 - thieme-connect.com
… The reactions of 3,6-dichlorooxindole (1f) and 3-chloro-7-fluorooxindole (1g) proceeded readily under the standard conditions to give the desired products 2f and 2g in yields of 84 and …
Number of citations: 4 www.thieme-connect.com
J Zhang, M Wang, H Wang, H Xu, J Chen… - Chemical …, 2021 - pubs.rsc.org
… Similarly, diazooxindole derived from 7-methylindoline and 7-fluorooxindole could proceed efficiently to generate spirocyclic products in excellent yields (6ai, 6aj). We also examined its …
Number of citations: 5 pubs.rsc.org
GS Cockerill, RM Angell, A Bedernjak… - Journal of Medicinal …, 2021 - ACS Publications
… The trifluorobutyl substituted 7-fluorooxindole system 21 has shown favorable in vitro ADME properties and acceptable potency (Table 5). In this case, low oral bioavailability was …
Number of citations: 16 pubs.acs.org
E Kókai, G Simig, B Volk - Molecules, 2016 - mdpi.com
… methyl ether (1.0 eq, 19% yield after purification by high performance liquid chromatography (HPLC) [14], in the 3-methylation (with 2.9 eq MeI) of 3-arylated 7-fluorooxindole (64% yield…
Number of citations: 6 www.mdpi.com
AT Vu, ST Cohn, P Zhang, CY Kim… - Journal of medicinal …, 2010 - ACS Publications
… A mixture of 3,3-dimethyl-7-fluorooxindole (11c, 23.30 g 130 mmol) in toluene (250 mL) under … This compound was prepared from 7-fluorooxindole according to method a. White solid. …
Number of citations: 24 pubs.acs.org
O Bardagot - 2019 - theses.fr
A l’heure où les impacts du changement climatique sont devenus indéniables, le développement des énergies décarbonées s’ impose. Potentiellement bas coût comparées aux …
Number of citations: 0 www.theses.fr

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